1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a 4-nitro-1H-pyrazole moiety, which contributes to its biological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various organic synthesis techniques, which often involve the reaction of piperazine with nitro-substituted pyrazoles. The specific synthesis methods and their efficiencies can vary, as detailed in recent literature on pyrazole derivatives and piperazine-containing drugs .
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine can be classified under:
The synthesis of 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine generally involves the following methodologies:
The technical details of the synthesis include:
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine participates in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or reagents and may be influenced by factors such as temperature and solvent choice.
The mechanism of action for 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine is primarily linked to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects.
Physical property data indicate that variations in substituents on the piperazine or pyrazole moieties can significantly influence solubility and reactivity profiles.
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine has potential applications in:
The strategic integration of nitrogen-containing heterocycles represents a cornerstone of modern medicinal chemistry, with piperazine-pyrazole hybrids emerging as a structurally novel class exhibiting broad therapeutic potential. These hybrids combine the distinct physicochemical and pharmacophoric properties of two privileged scaffolds: the piperazine ring provides conformational flexibility and pharmacokinetic optimization, while the pyrazole moiety contributes targeted binding interactions and metabolic stability. The specific compound 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine (CAS 1248142-10-0) exemplifies this design philosophy, featuring a ethylene linker connecting a 4-nitropyrazole unit to the piperazine N1-position. Its molecular framework (C₉H₁₅N₅O₂, MW 225.25 g/mol) enables diverse non-covalent interactions with biological targets [1] [3]. This section explores the historical context, individual scaffold contributions, and hybrid design rationale underpinning such architectures.
Piperazine’s integration into pharmaceuticals evolved from early anthelmintic applications to sophisticated kinase inhibitor adjuvants. Its rise to prominence is attributed to three key characteristics: 1) Pharmacokinetic Modulation: The basic nitrogen (pKa ~9.5) facilitates salt formation, enhancing aqueous solubility and oral bioavailability. This property is exploited in antidepressants like vortioxetine, where the piperazine moiety improves blood-brain barrier penetration [9]. 2) Conformational Flexibility: The chair-chair inversion of the piperazine ring allows adaptation to diverse binding pockets. In CDK4/6 inhibitors (e.g., palbociclib, ribociclib), piperazine acts as a solubilizing spacer between the chromenopyridinone core and the polar acetylpiperidine tail, optimizing target engagement and physicochemical properties [9]. 3) Synthetic Versatility: N-alkylation, N-acylation, and N-arylation reactions enable efficient derivatization. Modern transition-metal-catalyzed methods (e.g., Buchwald-Hartwig amination) allow direct coupling with (hetero)aryl halides, facilitating rapid SAR exploration [9].
Table 1: Evolution of Key Piperazine-Containing Therapeutics
Drug (Approval Year) | Therapeutic Category | Role of Piperazine |
---|---|---|
Trifluoperazine (1959) | Antipsychotic | Basic side chain enhancing dopamine D₂ receptor affinity and solubility |
Sildenafil (1998) | PDE5 Inhibitor | Solubilizing group and key hydrogen-bond donor to Glu817 of PDE5 |
Vortioxetine (2013) | Antidepressant | Enhances brain penetration and serotonin transporter (SERT) affinity |
Palbociclib (2015) | CDK4/6 Inhibitor (Breast Cancer) | Linker between core and solubilizing group; optimizes pharmacokinetics |
Abemaciclib (2017) | CDK4/6 Inhibitor (Breast Cancer) | Similar spacer function with enhanced kinase selectivity profile |
This progression demonstrates piperazine’s shift from a mere solubilizing unit to a critical component in precision-targeted therapies, particularly in oncology and CNS disorders [9].
Pyrazole’s significance stems from its hydrogen-bonding capability, aromatic character, and metabolic resistance. Its 1,2-diazole structure enables:1) Diverse Binding Modes: The sp²-hybridized nitrogens act as both hydrogen-bond acceptors (N1) and donors (NH at N2 in tautomeric forms). The 4-nitro substituent in the hybrid compound enhances electron deficiency, strengthening interactions with nucleophilic residues in enzyme active sites [4] [6].2) Structural Mimicry: Pyrazole effectively mimics phenol (e.g., in COX-2 inhibitors like celecoxib) or purine fragments (e.g., in kinase inhibitors), enabling competitive inhibition [4].3) Enhanced Metabolic Stability: Compared to imidazole, pyrazole exhibits reduced susceptibility to CYP450-mediated oxidation due to decreased electron density at nitrogen atoms. This property is critical for drugs like the antipsychotic CDPPB and the anti-obesity agent rimonabant [4] [10].
Table 2: Clinically Exploited Pyrazole-Based Pharmacophores
Drug | Therapeutic Target | Pyrazole Contribution |
---|---|---|
Celecoxib | Cyclooxygenase-2 (COX-2) | Central scaffold for selective COX-2 binding; sulfonamide group at N1 enhances potency |
Rimonabant | Cannabinoid Receptor 1 (CB1) | 5-Arylpyrazole core acts as inverse agonist; critical for receptor subtype selectivity |
CDPPB | Metabotropic Glutamate Receptor 5 | 3-Cyanopyrazole engages key hydrogen bonds in allosteric binding pocket |
Quizartinib | FLT3 Kinase | Pyrazole linker optimizes distance between pharmacophores; enhances kinase selectivity |
Synthetic accessibility further fuels pyrazole’s utility. Classical cyclocondensation (Knorr synthesis) between hydrazines and 1,3-dicarbonyls remains fundamental, while modern multicomponent reactions (MCRs) enable efficient construction of complex pyrano[2,3-c]pyrazoles with antibacterial and anticancer activities [4] [5].
The fusion of piperazine and pyrazole via an ethylene linker creates a hybrid architecture with superior pharmacological properties compared to either scaffold alone. This synergy manifests in three dimensions:1) Optimized Physicochemical Profile: Piperazine’s basicity (calculated pKa ~8.5) counterbalances the electron-withdrawing nitro group on pyrazole (logP = -0.30 for the hybrid vs. 0.3 for unsubstituted pyrazole [1] [6]). The Topological Polar Surface Area (TPSA) of 76.23 Ų [1] indicates favorable membrane permeability while retaining sufficient solubility—properties aligned with Lipinski’s guidelines for drug-likeness.2) Complementary Target Engagement: Molecular modeling suggests the protonated piperazine forms ionic bonds with aspartate/glutamate residues in target proteins, while the 4-nitropyrazole engages in π-π stacking, dipole-dipole, and hydrogen-bonding interactions. The ethylene linker provides optimal spatial separation (∼5-6 Å) between these pharmacophoric elements.3) Enhanced Metabolic Resistance: Pyrazole’s inherent stability against oxidative metabolism complements piperazine’s susceptibility to N-oxidation or N-dealkylation. The 4-nitro group may undergo reductive metabolism to amines, offering potential for prodrug strategies [1] [3] [9].
Table 3: Comparative Physicochemical Properties of Hybrid vs. Components
Property | Piperazine | Pyrazole | 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine | Impact |
---|---|---|---|---|
Molecular Weight (g/mol) | 86.14 | 68.08 | 225.25 | Within ideal range for CNS penetration/small molecule drugs |
logP | -0.69 | 0.30 | -0.30 [1] | Balanced lipophilicity enhancing membrane permeation and solubility |
TPSA (Ų) | 6.48 | 28.68 | 76.23 [1] | Optimal for passive diffusion (TPSA <90 Ų favors absorption) |
H-Bond Acceptors | 2 | 2 | 6 [1] | Facilitates target binding without compromising permeability |
H-Bond Donors | 2 | 1 | 1 [1] | Reduced vs. piperazine alone; lowers clearance |
Rotatable Bonds | 0 | 0 | 4 [1] | Moderate flexibility enabling conformational adaptation to binding sites |
This hybrid architecture exemplifies rational scaffold combination—leveraging piperazine’s pharmacokinetic advantages and pyrazole’s target affinity to create compounds with tailored biological profiles. Ongoing research explores derivatization at the piperazine N4-position or pyrazole C3/C5 positions to further optimize target selectivity and ADME properties [1] [3] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1